4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 1211512-51-4
VCID: VC2699966
InChI: InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H
SMILES: CCOC(=O)C1=NNC2=C1CNCC2.Cl
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride

CAS No.: 1211512-51-4

Cat. No.: VC2699966

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride - 1211512-51-4

Specification

CAS No. 1211512-51-4
Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
IUPAC Name ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H
Standard InChI Key MCDFHMGRGVFDOX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC2=C1CNCC2.Cl
Canonical SMILES CCOC(=O)C1=NNC2=C1CNCC2.Cl

Introduction

Chemical Properties and Identification

Chemical Identity and Structure

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound with a bicyclic core structure. The compound is represented by the following key identifiers:

Table 1: Chemical Identity Parameters

ParameterValue
CAS Number1211512-51-4
Molecular FormulaC₉H₁₄ClN₃O₂
Molecular Weight231.67936 g/mol
MDL NumberMFCD18459263
SMILES NotationCl.CCOC(=O)C1=NNC2=C1CNCC2
Chemical StructureBicyclic heterocycle with tetrahydropyridine and pyrazole rings

The compound features a pyrazolo[4,3-c]pyridine core where the pyridine ring is in a tetrahydro form, with an ethyl carboxylate group at the 3-position of the pyrazole ring. It exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents .

Structural Characteristics

The structural backbone of this compound consists of a fused bicyclic system. The core structure comprises:

  • A pyrazole ring (5-membered heterocycle with two adjacent nitrogen atoms)

  • A tetrahydropyridine ring (6-membered heterocycle with one nitrogen atom, saturated)

  • The two rings are fused at the 4,3-c positions, creating the pyrazolo[4,3-c]pyridine scaffold

  • A carboxylic acid ethyl ester substituent at position 3 of the pyrazole ring

  • The nitrogen at position 1 of the pyrazole ring is protonated and exists as a hydrochloride salt

This structural arrangement contributes to its potential as a pharmacophore in medicinal chemistry.

Synthesis and Preparation Methods

Esterification Procedures

One common approach for introducing the ethyl ester functionality involves the esterification of the corresponding carboxylic acid. Based on methods used for similar pyrazole carboxylic acids, the esterification can be accomplished through the following procedure:

Table 2: Esterification Conditions for Pyrazole Carboxylic Acids

ReagentsConditionsYieldReference Compound
Sulfuric acid in ethanol80°C, 2h96%Pyrazole-3-carboxylic acid
Sulfuric acid in ethanol100°C, 4h, inert atmosphere93%1H-pyrazole-3-carboxylic acid
Sulfuric acid in ethanolReflux, overnight92%1H-pyrazol-3-formic acid
Sulfuric acid in ethanolReflux, overnight80%1H-Pyrazole-3-carboxylic acid
Sulfuric acid in ethanolReflux, 24h72%1H-pyrazole-3-carboxylic acid

These esterification conditions could be adapted for the preparation of the ethyl ester derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, followed by treatment with hydrogen chloride to form the hydrochloride salt .

Construction of the Pyrazolo[4,3-c]pyridine Core

The synthesis of the fused bicyclic system typically involves either:

  • Cyclocondensation reactions to form the pyrazole ring from appropriate precursors

  • Functionalization of preformed pyrazole derivatives to construct the tetrahydropyridine ring

A potential synthetic route might involve:

  • Preparation of a suitable pyrazole-3-carboxylic acid ethyl ester

  • Introduction of appropriate functional groups to enable cyclization

  • Ring closure to form the tetrahydropyridine portion

  • Salt formation through treatment with hydrogen chloride

One process mentioned in the literature for similar compounds includes the use of hydrazine hydrate for constructing the pyrazole ring, followed by further functionalization to complete the bicyclic system .

Structural Relatives and Analogs

Parent Compound and Derivatives

The parent structure of the title compound is 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, which serves as a scaffold for numerous derivatives with various substitution patterns. This core structure has a molecular weight of 123.16 g/mol and is represented by CAS number 2760583 .

Several structurally related compounds include:

  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 933689-86-2) - the free acid form lacking the ethyl ester group

  • Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride (CAS: 2680539-00-6) - similar to our target compound but without the tetrahydro saturation of the pyridine ring

Table 3: Comparison of Structural Relatives

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Difference
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine2760583C₆H₉N₃123.16Lacks carboxylic acid ethyl ester and HCl
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid933689-86-2C₇H₉N₃O₂167.17Lacks ethyl ester and HCl
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate HCl2680539-00-6C₉H₉ClN₃O₂227.65Unsaturated pyridine ring
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester HCl1211512-51-4C₉H₁₄ClN₃O₂231.68Target compound

These structural variations can significantly impact the compounds' physicochemical properties and biological activities .

Isomeric Structures

Several isomeric structures with varying fusion patterns between the pyrazole and pyridine rings have been reported in the literature. These include:

  • Pyrazolo[3,4-c]pyridine derivatives - with a different fusion arrangement between the pyrazole and pyridine rings

  • Pyrazolo[4,3-b]pyridine derivatives - with an alternative connectivity pattern

Each isomeric scaffold exhibits distinct chemical and potentially different biological properties. For instance, 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines have been investigated as phosphodiesterase inhibitors .

ParameterDesignation
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319 (Causes skin irritation; Causes serious eye irritation)
Precautionary StatementsP264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313
HS Code2933399990

These classifications indicate that the compound has moderate irritant properties and requires appropriate handling procedures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator